molecular formula C20H22ClNO B3748920 1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone

1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone

Cat. No.: B3748920
M. Wt: 327.8 g/mol
InChI Key: IRRSPRAMHDBOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone is an organic compound characterized by the presence of an azepane ring, a chloro group, and two phenyl groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone typically involves the reaction of hexamethyleneimine with chloroacetyl chloride. This reaction proceeds under controlled conditions to ensure the formation of the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce ketones and alcohols, respectively.

Scientific Research Applications

1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in fatty acid metabolism, leading to altered cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of an azepane ring, chloro group, and diphenylethanone backbone sets it apart from other similar compounds.

Properties

IUPAC Name

1-(azepan-1-yl)-2-chloro-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO/c21-20(17-11-5-3-6-12-17,18-13-7-4-8-14-18)19(23)22-15-9-1-2-10-16-22/h3-8,11-14H,1-2,9-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRSPRAMHDBOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone
Reactant of Route 2
Reactant of Route 2
1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone
Reactant of Route 3
Reactant of Route 3
1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone
Reactant of Route 4
Reactant of Route 4
1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone
Reactant of Route 5
Reactant of Route 5
1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone
Reactant of Route 6
Reactant of Route 6
1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.